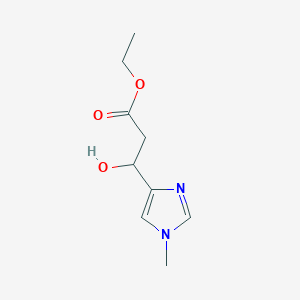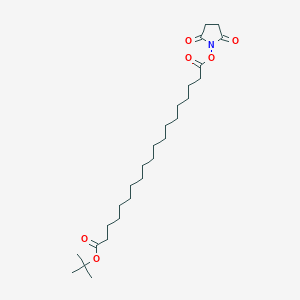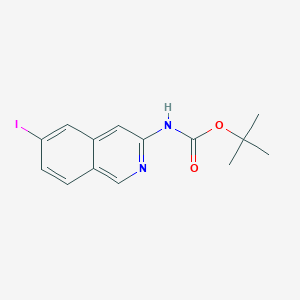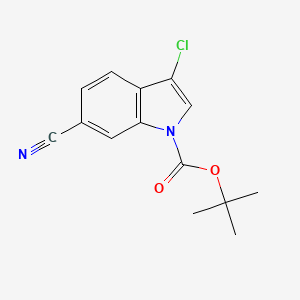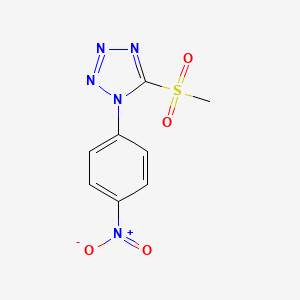
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a methylsulfonyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-nitrophenylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new products. The exact pathways and molecular targets can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Used in similar applications as a reagent in organic synthesis.
4-Nitrophenyl phosphate: Utilized in biochemical assays and as a substrate for enzyme reactions.
Uniqueness
5-(Methylsulfonyl)-1-(4-nitrophenyl)-1H-tetrazole is unique due to its combination of a tetrazole ring with both a methylsulfonyl and a 4-nitrophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H7N5O4S |
|---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
5-methylsulfonyl-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O4S/c1-18(16,17)8-9-10-11-12(8)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 |
InChI Key |
FCGMZFKOPYPOAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


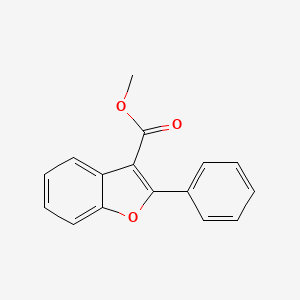
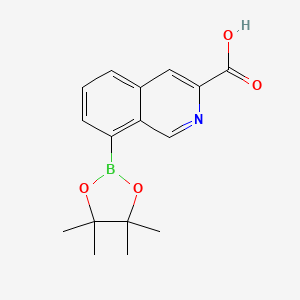

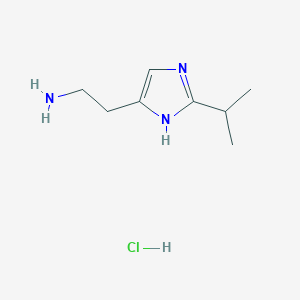
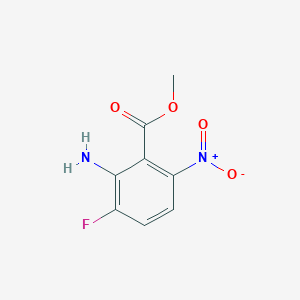
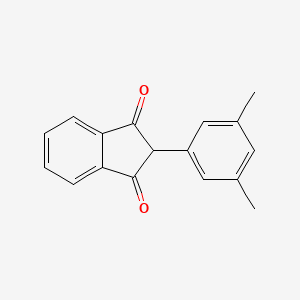
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
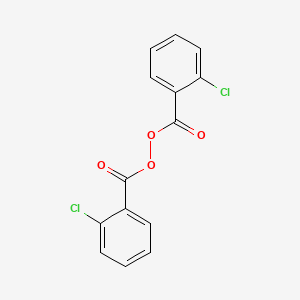
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
